N4-Acetylcytidine

Vue d'ensemble

Description

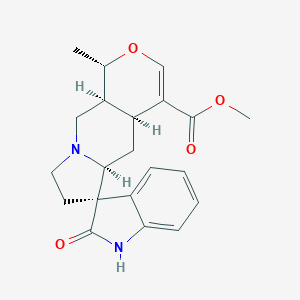

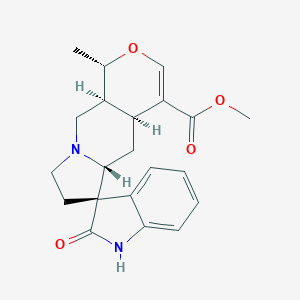

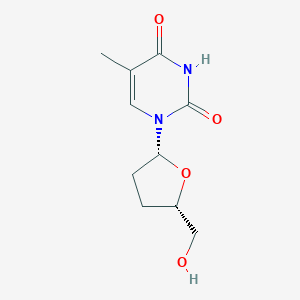

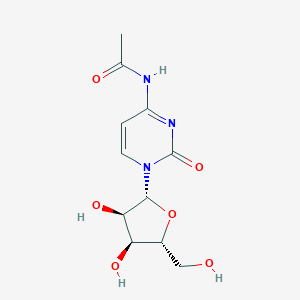

N4-Acetylcytidine (ac4C) is a post-transcriptional modification found in mRNA and is a component of the "epitranscriptome," which adds a layer of regulatory complexity to RNA structure and function. It is catalyzed by the acetyltransferase NAT10 and is conserved across all domains of life, including in RNA viruses . The modification is involved in the regulation of mRNA stability, processing, and translation, and has been linked to various biological processes and diseases .

Synthesis Analysis

The synthesis of ac4C within RNA is catalyzed by NAT10. This enzyme-mediated acetylation occurs transcriptome-wide, with ac4C being enriched within coding sequences. The ablation of NAT10 leads to a reduction in ac4C detection and is associated with downregulation of target mRNA . The synthesis of ac4C has also been replicated in a laboratory setting, where a synthetic route to homogenous RNAs containing ac4C was developed, allowing for the biophysical characterization of ac4C in its endogenous eukaryotic sequence context .

Molecular Structure Analysis

The molecular structure of ac4C has been determined through crystallography and theoretical calculations. The N4-substituent is proximal to C(5), which is contrary to expectations from solution studies of N4-methylcytosine. This orientation does not block Watson-Crick base pairing for reading the third codon by tRNA, suggesting that the discriminatory function of ac4C might arise due to a non-standard conformation of the polynucleotide backbone of the anticodon around the Wobble base . Additionally, four stable conformers of N4-acetylcytosine have been identified, with the most stable containing an intramolecular six-membered ring .

Chemical Reactions Analysis

The ac4C modification influences the chemical reactivity of RNA. It has been shown to enhance substrate translation both in vitro and in vivo, and to increase mRNA stability. The presence of ac4C in the 5' untranslated region of the enterovirus 71 (EV71) genome enhances viral RNA translation and stability, indicating that ac4C modifications can affect viral replication and pathogenicity . Furthermore, ac4C has been implicated in the regulation of meiosis entry and progression in male germ cells, affecting homologous chromosome synapsis and the repair of DNA double-strand breaks .

Physical and Chemical Properties Analysis

The presence of ac4C in RNA has been shown to stabilize physiological duplexes. The modification occurs in the central nucleotide of a 5’-CCG-3’ consensus sequence, and its thermodynamic consequences have been assessed using thermal denaturation techniques. These studies have established that ac4C can stabilize duplexes and influence mismatch discrimination in a native sequence found in human ribosomal RNA . The vibrational wavenumbers, infrared intensities, and Raman scattering activities of ac4C have also been characterized, providing further insight into its physical properties .

Applications De Recherche Scientifique

Role in Cancer Research

- Field : Oncology

- Application : N4-Acetylcytidine (ac4C) is a highly conserved chemical modification found in eukaryotic and prokaryotic RNA, such as tRNA, rRNA, and mRNA. This modification is significantly associated with various human diseases, especially cancer .

- Methods : The formation of ac4C depends on the catalytic activity of N-acetyltransferase 10 (NAT10), the only known protein that produces ac4C .

- Results : The review discusses the detection techniques and regulatory mechanisms of ac4C and summarizes ac4C correlation with tumor occurrence, development, prognosis, and drug therapy .

Role in Computational Biology

- Field : Computational Biology

- Application : A hybrid model for ac4C prediction was proposed, which used long short-term memory and convolution neural network to extract the semantic features hidden in the sequences .

- Methods : The semantic and the two traditional features (k-nucleotide frequencies and pseudo tri-tuple nucleotide composition) were combined to represent ac4C or non-ac4C sequences .

- Results : Five-fold cross-validation over the training set consisting of 1160 ac4C and 10,855 non-ac4C sequences obtained the area under the receiver operating characteristic curve (AUROC) of 0.9004, and the independent test over 469 ac4C and 4343 non-ac4C sequences reached an AUROC of 0.8825 .

Role in RNA Stability and Processing

- Field : Molecular Biology

- Application : ac4C in mRNA has been demonstrated to be involved in the regulation of mRNA stability and processing .

- Methods : The exact means by which ac4C works remain unclear .

- Results : The study suggests that ac4C plays a versatile role in cellular processes .

Role in Chromatography

- Field : Analytical Chemistry

- Application : ac4C is used in column chromatography, a method used to purify individual chemical compounds from mixtures .

- Methods : It separates the common and modified nucleosides obtained by RNA enzymatic hydrolysis, allowing the detection and analysis of various modified nucleosides in RNA .

- Results : This method has been used to study the role of ac4C in various biological processes .

Role in RNA Modification

- Field : Genomics

- Application : ac4C is a highly conserved RNA modification and is the first acetylation event described in mRNA .

- Methods : The exact means by which ac4C works remain unclear .

- Results : ac4C in mRNA has been demonstrated to be involved in the regulation of mRNA stability, processing, and translation .

Role in Analytical Chemistry

- Field : Analytical Chemistry

- Application : Based on the basic principle of column chromatography, it separates the common and modified nucleosides obtained by RNA enzymatic hydrolysis .

- Methods : This allows the detection and analysis of various modified nucleosides in RNA .

- Results : This method has been used to study the role of ac4C in various biological processes .

Safety And Hazards

When handling N4-Acetylcytidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

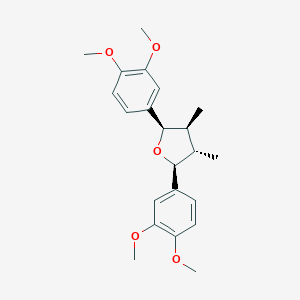

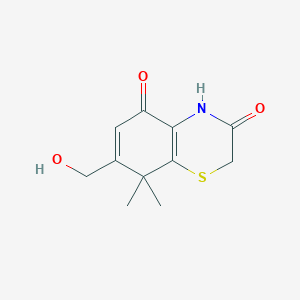

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O6/c1-5(16)12-7-2-3-14(11(19)13-7)10-9(18)8(17)6(4-15)20-10/h2-3,6,8-10,15,17-18H,4H2,1H3,(H,12,13,16,19)/t6-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDVTARKFBZMOT-PEBGCTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958718 | |

| Record name | 4-[(1-Hydroxyethylidene)amino]-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N4-Acetylcytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N4-Acetylcytidine | |

CAS RN |

3768-18-1 | |

| Record name | N4-Acetylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(1-Hydroxyethylidene)amino]-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetyl-1-(beta-D-ribofuranosyl)cytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N4-Acetylcytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.